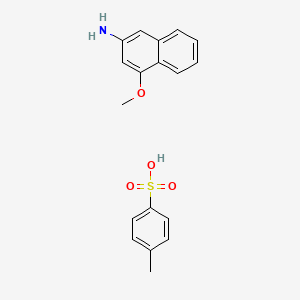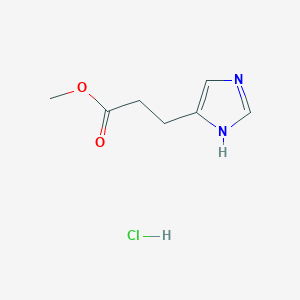
Lead cyanurate
Übersicht
Beschreibung
Lead cyanurate is a chemical compound with the molecular formula
C6N6O6Pb3
. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its crystalline structure and is often studied for its reactivity and stability under different conditions.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead cyanurate can be synthesized through the reaction of lead oxide (PbO) with cyanuric acid. The typical reaction involves mixing an aqueous solution of cyanuric acid with lead oxide, followed by heating to facilitate the reaction. The resulting product is this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure purity and yield. This includes precise temperature control, use of high-purity reactants, and advanced filtration techniques to remove impurities. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Lead cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: The compound can be reduced using strong reducing agents, resulting in the formation of lead metal and other reduced species.
Substitution: this compound can participate in substitution reactions where the cyanurate group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce elemental lead.
Wissenschaftliche Forschungsanwendungen
Lead cyanurate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a component in certain diagnostic assays.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
Lead cyanurate can be compared with other similar compounds, such as:
Lead acetate: Known for its use in analytical chemistry and as a reagent in organic synthesis.
Lead nitrate: Commonly used in the production of other lead compounds and in various industrial applications.
Lead carbonate: Utilized in the manufacture of lead-based pigments and as a stabilizer in plastics.
Uniqueness: this compound is unique due to its specific structural properties and reactivity. Unlike other lead compounds, it forms a stable crystalline structure with cyanuric acid, which imparts distinct chemical and physical characteristics.
Vergleich Mit ähnlichen Verbindungen
- Lead acetate
- Lead nitrate
- Lead carbonate
- Lead oxide
Eigenschaften
IUPAC Name |
lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKIANDZYQWKF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O9Pb3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319403 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.3e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-29-0 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














